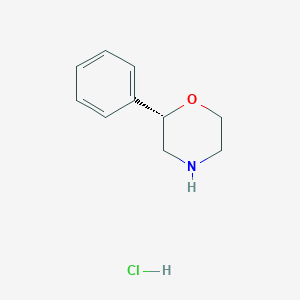

(S)-2-Phenylmorpholine hydrochloride

Beschreibung

Contextualization within Advanced Medicinal Chemistry and Chemical Biology Paradigms

The morpholine (B109124) nucleus is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comsci-hub.se Its presence in a molecule can improve physicochemical properties and modulate pharmacokinetic and pharmacodynamic profiles. researchgate.net Consequently, the 2-phenylmorpholine (B1329631) framework serves as a versatile building block for the synthesis of novel, biologically active molecules. chemimpex.com In medicinal chemistry, research has focused on derivatives of 2-phenylmorpholine for their potential applications in areas such as appetite suppression and for conditions like ADHD. wikipedia.org

The primary mechanism through which many substituted phenylmorpholines exert their effects is by acting as releasing agents of monoamine neurotransmitters, such as norepinephrine (B1679862) and dopamine (B1211576). wikipedia.orgwikipedia.org This activity places them in a class of compounds that are valuable as chemical probes for studying the nervous system and as starting points for drug discovery programs.

Beyond its role as a precursor in pharmaceutical development, (S)-2-Phenylmorpholine hydrochloride is relevant in the field of chemical biology and asymmetric catalysis. smolecule.com Its inherent chirality makes it a candidate for use as a chiral ligand. Such ligands are instrumental in asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of a product. smolecule.com This is particularly crucial in pharmaceutical synthesis, where different enantiomers of a drug can have vastly different biological activities. The compound can also serve as a precursor for creating chiral ionic liquids, which have potential applications in materials science, such as in chiral separation membranes. smolecule.com

Historical Trajectories and Key Milestones in Academic Research on the Compound and its Analogs

Research into the phenylmorpholine class of compounds has a history spanning several decades. A key early analog, Phenmetrazine (3-methyl-2-phenylmorpholine), was introduced as an anorectic medication in the 1950s. nih.govgoogle.com It was recognized as a potent substrate for norepinephrine and dopamine transporters. nih.govgoogle.com Following this, phendimetrazine (B1196318), an N-methylated analog, was also brought to market; research later suggested that it functions as a prodrug, converting to phenmetrazine in the body. nih.govgoogle.com

Concerns over the abuse potential of these early compounds led to their withdrawal from widespread clinical use but also fueled further academic and industrial research into new analogs. nih.govgoogle.com The goal was to develop derivatives with refined pharmacological profiles. This has led to a sustained investigation into the structure-activity relationships of the phenylmorpholine scaffold.

In the 2010s, renewed interest is evidenced by patent literature describing novel phenylmorpholine analogs. These patents detail the synthesis and pharmacological evaluation of compounds with various substitutions on the phenyl and morpholine rings, aiming to modulate their activity as monoamine releasers or uptake inhibitors. nih.govgoogle.com This ongoing research underscores the enduring relevance of the phenylmorpholine scaffold in the quest for new chemical entities.

Significance of Stereochemistry: Focus on the (S)-Enantiomer's Unique Research Utility

Stereochemistry is a critical determinant of biological activity for the phenylmorpholine class. The presence of chiral centers in the morpholine ring means that multiple stereoisomers can exist, and these often exhibit profoundly different interactions with biological targets like transporters and receptors. nih.govnih.gov

The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Research on its substituted analogs has consistently shown that the biological activity often resides predominantly in one specific stereoisomer. For instance, in studies of hydroxylated metabolites of related morpholine analogs, the (S,S)-isomer was found to be a potent inhibitor of dopamine and norepinephrine uptake, whereas the (R,R)-isomer was significantly less active. nih.gov This enantioselective interaction with biological targets is a recurring theme in the pharmacology of this compound class. smolecule.com

The synthesis of enantiomerically pure morpholine building blocks is an active area of chemical research, highlighting the demand for stereospecific compounds for pharmacological evaluation. researchgate.netchemicalbook.comresearchgate.net Obtaining the (S)-enantiomer, or other specific stereoisomers, in high purity is essential for accurately characterizing its biological profile and for its potential application as a chiral auxiliary in synthesis.

The following tables present research data illustrating the comparative pharmacology of phenylmorpholine derivatives and the importance of stereochemistry.

Table 1: Monoamine Release Activity of 2-Phenylmorpholine and Related Compounds

This table shows the half-maximal effective concentration (EC₅₀) values for the release of norepinephrine (NE), dopamine (DA), and serotonin (B10506) (5-HT) in rat brain synaptosomes. Lower values indicate higher potency.

| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Data sourced from Rothman et al., as cited in reference wikipedia.org. |

Table 2: Stereoselectivity of Monoamine Uptake Inhibition by a Phenylmorpholine Analog

This table displays the half-maximal inhibitory concentration (IC₅₀) values for monoamine uptake by two different stereoisomers of a 3,5,5-trimethyl-2-phenylmorpholine derivative, demonstrating the critical role of stereochemistry.

| Compound Isomer | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

| (S,S)-Isomer | 630 | 180 | Inactive |

| (R,R)-Isomer | Inactive | 9900 | Inactive |

| Data sourced from Carroll et al. nih.gov. The specific compound is a hydroxylated metabolite of a 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogue. |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKUJBAIFSUTNM-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of S 2 Phenylmorpholine Hydrochloride

Enantioselective Synthesis Strategies for the (S)-Configuration

The direct synthesis of the (S)-enantiomer of 2-phenylmorpholine (B1329631) can be achieved through several sophisticated strategies that control the formation of the chiral center. These methods are designed to be highly efficient and selective, minimizing the need for resolving racemic mixtures.

Asymmetric Catalytic Approaches

Asymmetric catalysis represents one of the most elegant and efficient methods for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy for the synthesis of (S)-2-phenylmorpholine is the asymmetric hydrogenation of a prochiral precursor, specifically an N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine.

This transformation can be effectively catalyzed by a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP. nih.govresearchgate.net The reaction proceeds with high yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govresearchgate.netnih.gov The N-substituent on the dehydromorpholine precursor plays a crucial role in the efficiency and selectivity of the hydrogenation. For instance, substrates with an N-Cbz (carboxybenzyl) group have been shown to provide superior enantioselectivity compared to other protecting groups. nih.gov The subsequent removal of the protecting group, such as through hydrogenolysis for the Cbz group, yields the desired (S)-2-phenylmorpholine. researchgate.net

| Catalyst | Ligand | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| [Rh(cod)2]SbF6 | (R,R,R)-SKP | DCM | 30 | >99 | 92 | nih.govresearchgate.net |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. nih.govwikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively. nih.govwikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

While a specific, detailed synthesis of (S)-2-phenylmorpholine using a chiral auxiliary is not extensively documented in readily available literature, a plausible route can be constructed based on well-established principles, for example, using Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net A hypothetical synthetic sequence could involve the following steps:

Acylation of the Chiral Auxiliary : A suitable precursor, such as a derivative of phenylacetic acid, is acylated with a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Transformation : The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction. For the synthesis of the morpholine (B109124) ring, a sequence involving alkylation or an aldol (B89426) reaction to introduce the necessary functionalities for cyclization would be employed. The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of the reagents, leading to the formation of one diastereomer in excess. wikipedia.org

Cyclization : Following the diastereoselective step, the molecule is manipulated to facilitate the intramolecular cyclization to form the morpholine ring.

Cleavage of the Auxiliary : The final step involves the removal of the chiral auxiliary, typically through hydrolysis (e.g., with lithium hydroxide) or reductive cleavage, to yield the enantiomerically enriched (S)-2-phenylmorpholine. uwindsor.ca

Commonly used chiral auxiliaries for such transformations include pseudoephedrine and its derivatives, which are known to provide excellent stereocontrol in alkylation reactions. nih.govcaltech.edunih.govharvard.edu

Diastereoselective Pathways and Separation Techniques

Diastereoselective synthesis involves reacting a chiral molecule with a prochiral substrate to create a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility, and chromatographic retention) and can therefore be separated by conventional laboratory techniques such as crystallization or chromatography. nih.gov

One approach to synthesizing chiral morpholines involves the diastereoselective reaction of a chiral starting material. For example, the reaction of (R)-N-benzyl-2-phenylglycinol with glyoxylic acid monohydrate and a boronic acid can lead to a pair of diastereomeric oxazinones. nih.gov These diastereomers can then be separated by column chromatography. nih.gov Subsequent chemical transformations can convert the separated diastereomer into the desired (S)-2-phenylmorpholine derivative.

Another diastereoselective strategy is the electrophile-induced cyclization of an enantiomerically pure N-allyl-β-amino alcohol. The inherent chirality of the amino alcohol directs the cyclization process, leading to the formation of a chiral morpholine derivative as a mixture of diastereomers that can then be separated.

Racemic Synthesis Routes and Subsequent Chiral Resolution Methods

A common and often more straightforward approach to obtaining a single enantiomer is to first synthesize the racemic mixture of the compound and then separate the two enantiomers.

A direct synthesis of racemic 2-phenylmorpholine can be achieved by the acid-catalyzed cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. prepchem.com This is typically accomplished by heating the starting material in a strong acid like hydrochloric acid. prepchem.com

Once the racemic mixture of 2-phenylmorpholine is obtained, the enantiomers can be separated through a process called chiral resolution. Since 2-phenylmorpholine is a base, a common resolution method involves reacting it with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (+)-mandelic acid. This reaction forms a pair of diastereomeric salts: [(S)-2-phenylmorpholinium][(+)-acid] and [(R)-2-phenylmorpholinium][(+)-acid]. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure (S) and (R) enantiomers of 2-phenylmorpholine.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the biological activity and optimize the properties of a lead compound, medicinal chemists synthesize a variety of derivatives and analogs. This process helps to establish structure-activity relationships (SAR), which correlate changes in molecular structure with changes in biological effect. wikipedia.org

N-Substitution Reactions and Their Impact on Compound Properties

The nitrogen atom of the morpholine ring is a common site for derivatization. N-substitution can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For phenylmorpholine analogs, N-alkylation has been shown to modulate their activity as monoamine uptake inhibitors and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. nih.gov

In a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, a series of N-alkyl derivatives (methyl, ethyl, and propyl) were synthesized and evaluated. nih.gov The results indicated that the nature of the N-alkyl group had a pronounced effect on the compound's potency at dopamine (B1211576) and norepinephrine (B1679862) transporters, as well as at various nAChR subtypes. nih.gov For instance, increasing the length of the N-alkyl chain from methyl to ethyl or propyl led to an increase in potency at the α3β4*-nAChR. nih.gov Such studies are crucial for understanding the steric and electronic requirements of the target receptor and for designing more effective therapeutic agents. nih.govwikipedia.org

| Compound | N-Substituent | Dopamine Uptake Inhibition IC50 (nM) | Norepinephrine Uptake Inhibition IC50 (nM) | α3β4*-nAChR Antagonism IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Analog 1 | -H | 34 | 28 | 3.3 | nih.gov |

| Analog 2 | -CH3 | 43 | 39 | 2.8 | nih.gov |

| Analog 3 | -CH2CH3 | 24 | 10 | 0.79 | nih.gov |

| Analog 4 | -CH2CH2CH3 | 20 | 8 | 0.98 | nih.gov |

Ring Modifications and Functionalization Strategies

The functionalization of the (S)-2-phenylmorpholine core can be strategically directed towards either the morpholine ring itself or the pendant phenyl group. These modifications are crucial for tuning the molecule's steric and electronic properties, thereby influencing its biological activity and application potential.

N-Functionalization

The secondary amine of the morpholine ring is a primary site for functionalization. Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide range of substituents. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones.

A notable advanced methodology involves the palladium-catalyzed N-arylation, a powerful tool for constructing C-N bonds. While specific studies on (S)-2-phenylmorpholine are not extensively documented in publicly available literature, general protocols for the N-arylation of morpholines are well-established and can be applied. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the morpholine with an aryl halide or triflate.

C-H Functionalization

Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For (S)-2-phenylmorpholine, C-H activation can be targeted at either the morpholine ring or the phenyl ring.

Palladium-catalyzed C-H olefination of aromatic compounds, a reaction class that could be applied to the phenyl ring of (S)-2-phenylmorpholine, has been the subject of detailed mechanistic studies. These investigations have highlighted the role of specialized ligands, such as S,O-ligands, in promoting the catalytic cycle and enhancing reaction efficiency. nih.govrsc.orgresearchgate.net While direct application on (S)-2-phenylmorpholine hydrochloride is yet to be widely reported, these mechanistic insights provide a strong foundation for the development of such transformations. nih.govrsc.orgresearchgate.net

Diastereoselective Synthesis of Substituted Derivatives

The synthesis of substituted 2-arylmorpholines with high diastereoselectivity is a key challenge. A recently developed photocatalytic, diastereoselective annulation strategy offers a powerful solution. smolecule.com This method utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine ring from readily available starting materials, affording access to complex substitution patterns with high stereocontrol. smolecule.com

Another approach to diastereoselective synthesis involves palladium-catalyzed carboamination reactions. These methods can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, providing a route to derivatives that are otherwise difficult to access.

Mechanistic Elucidation of Key Synthetic Reaction Steps

Understanding the mechanisms of synthetic transformations is paramount for optimizing reaction conditions and extending their scope. For the functionalization of (S)-2-phenylmorpholine, several key mechanistic aspects have been investigated, particularly in the context of palladium-catalyzed reactions.

In palladium-catalyzed allylic substitution reactions, which can be analogous to certain N-functionalization pathways, computational studies using density functional theory (DFT) have been employed to elucidate the reaction mechanisms. These studies have helped to understand the origins of regio- and enantioselectivity, often pointing to subtle steric and electronic interactions between the substrate, ligand, and catalyst.

Chemical Reactivity and Transformation Profiles under Controlled Research Conditions

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine, the ether linkage, and the aromatic phenyl ring.

Reactions at the Nitrogen Atom:

The nitrogen atom is the most reactive site for nucleophilic attack. Under basic conditions, the free amine can readily react with a variety of electrophiles.

| Reaction Type | Reagent(s) | Conditions | Product Type |

| Oxidation | Hydrogen peroxide, Peracids | - | N-oxides |

| Reduction | Lithium aluminum hydride, Sodium borohydride | - | Parent amine (no change) |

| Substitution (Alkylation) | Alkyl halides | Basic conditions | N-Alkyl-(S)-2-phenylmorpholine |

| Substitution (Acylation) | Acyl chlorides, Anhydrides | Basic conditions | N-Acyl-(S)-2-phenylmorpholine |

Reactions involving the Phenyl Ring:

The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the morpholine substituent would need to be considered. Modern C-H activation strategies, as previously discussed, offer a more direct route to functionalize the phenyl ring.

Reactions involving the Morpholine Ring:

The morpholine ring is generally stable. However, under harsh conditions, ring-opening reactions can occur. For instance, treatment with strong acids at high temperatures could potentially lead to cleavage of the ether linkage.

The reactivity profile highlights the versatility of this compound as a scaffold for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research.

Stereochemical Characterization and Configurational Stability of S 2 Phenylmorpholine Hydrochloride

Analytical Methods for Determination of Enantiomeric Excess and Absolute Configuration in Research Samples

The characterization of a specific enantiomer like (S)-2-Phenylmorpholine hydrochloride requires a suite of analytical techniques capable of distinguishing between mirror-image isomers. These methods are crucial for confirming the success of an asymmetric synthesis or a chiral separation process.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and thus determining the enantiomeric excess (e.e.) of a sample. acs.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. acs.orgnih.gov

The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other. nih.gov For amine compounds like 2-phenylmorpholine (B1329631), several types of CSPs are particularly effective. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability. nih.govphenomenex.com Crown ether-based stationary phases are known to be especially useful for the enantioseparation of primary amine compounds. nih.gov Additionally, protein-based columns, such as those using alpha-1-acid glycoprotein (B1211001) (AGP), have been successfully employed for the chiral separation of various drug molecules. nih.gov

The choice of chromatographic conditions, including the mobile phase (for HPLC) or carrier gas and temperature program (for GC), is optimized to achieve baseline separation of the enantiomeric peaks. nih.govrsc.org The enantiomeric excess is then calculated from the integrated areas of the two peaks.

| CSP Type | Chiral Selector Example | Principle of Interaction | Typical Applications |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. | Broad applicability for a wide range of chiral compounds, including amines, amides, and alcohols. nih.govphenomenex.com |

| Protein-Based | α-1-Acid Glycoprotein (AGP) | Complex mechanism involving ionic, hydrophobic, and hydrogen bonding interactions with the protein surface. | Separation of various drug compounds, including antihistamines and selective serotonin (B10506) reuptake inhibitors. nih.gov |

| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Inclusion complexation, primarily for compounds containing a primary amine group which can form hydrogen bonds with the ether oxygens. | Highly effective for the resolution of primary amines and amino acids. nih.gov |

| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP. | Separation of compounds with aromatic rings and functional groups capable of hydrogen bonding. |

While chromatography can establish enantiomeric purity, it does not reveal the absolute configuration (i.e., whether the sample is the R or S enantiomer). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed for this purpose. mtoz-biolabs.comhebmu.edu.cn These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov

The modern approach for assigning absolute configuration involves a combination of experimental measurement and quantum chemical calculations. nih.govnih.gov The experimental CD spectrum of the purified enantiomer is recorded. Concurrently, theoretical CD spectra for both the (R) and (S) configurations are calculated using methods like time-dependent density functional theory (TDDFT). nih.gov The absolute configuration of the experimental sample is assigned by matching its CD spectrum to one of the calculated spectra. mtoz-biolabs.comnih.gov A close match in the sign, intensity, and wavelength of the Cotton effects provides a confident assignment. nih.gov Vibrational Circular Dichroism (VCD) is another powerful technique that operates on a similar principle but measures differences in the absorption of circularly polarized infrared light during vibrational transitions. nih.govresearchgate.net

| Source | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect (Δε) | Conclusion |

|---|---|---|---|

| Experimental Sample | ~265 nm | Negative (-) | The experimental spectrum matches the calculated spectrum for the (S)-enantiomer. |

| Calculated for (S)-2-Phenylmorpholine | ~268 nm | Negative (-) | |

| Calculated for (R)-2-Phenylmorpholine | ~268 nm | Positive (+) | Does not match the experimental spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules, including their stereochemistry and preferred conformation in solution. nih.gov For (S)-2-Phenylmorpholine, NMR can confirm the connectivity and provide critical insights into the spatial arrangement of the phenyl and morpholine (B109124) ring substituents.

The relative stereochemistry (cis or trans) of substituents on the morpholine ring can be determined by analyzing the proton-proton coupling constants (³J values). For a six-membered ring in a chair conformation, the coupling constant between adjacent axial protons (³Jₐₐ) is typically large (10-13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2-5 Hz). In the case of 2-phenylmorpholine, a large coupling constant between the proton at C2 and an adjacent proton at C3 would suggest a trans-diaxial relationship, indicative of a specific chair conformation. In a study of the related compound 4-methylphenmetrazine, a trans conformation was confirmed by NMR. nih.gov

| Parameter | trans Isomer (e.g., H2 axial, H3 axial) | cis Isomer (e.g., H2 axial, H3 equatorial) | Stereochemical Information |

|---|---|---|---|

| H2 Chemical Shift (δ) | ~4.1 ppm (doublet of doublets) | ~4.3 ppm (doublet of doublets) | The chemical environment is influenced by the relative orientation of substituents. |

| H3 Chemical Shift (δ) | ~3.2 ppm (multiplet) | ~3.5 ppm (multiplet) | Shifts depend on the anisotropic effects of neighboring groups. |

| Coupling Constant (³JH2-H3) | ~10.5 Hz | ~3.0 Hz | A large coupling constant indicates a diaxial relationship, confirming the trans configuration. A small coupling indicates an axial-equatorial relationship, confirming the cis configuration. nih.gov |

Investigations into Configurational Stability and Potential Epimerization Pathways

The configurational stability of a chiral center is its resistance to inversion, which would lead to the formation of the opposite enantiomer (racemization) or diastereomer (epimerization). The stereocenter in (S)-2-Phenylmorpholine is at the C2 position, which is a benzylic carbon atom bonded to both an oxygen and a nitrogen atom. This structural motif makes it susceptible to epimerization under certain conditions. While tertiary amines can undergo pyramidal inversion, quaternization of the amine to form an ammonium (B1175870) salt, as in the hydrochloride form, renders the nitrogen center configurationally stable. researchgate.net However, the carbon stereocenter at C2 remains a point of potential vulnerability.

Two primary chemical pathways could theoretically lead to the epimerization of (S)-2-Phenylmorpholine:

Oxidation-Reduction Pathway: The benzylic C-H bond at the C2 position could be susceptible to oxidation. Enzymatic or chemical oxidation could convert the C2 position into a carbonyl group, forming an achiral 2-keto-2-phenylmorpholine intermediate. Subsequent reduction of this ketone, if not stereospecific, would yield a racemic mixture of (R)- and (S)-2-Phenylmorpholine. A similar mechanism of epimerization involving an oxidation-reduction sequence has been observed for other chiral molecules with a hydroxyl group at a stereocenter. nih.gov

Deprotonation-Reprotonation Pathway: The C2 proton is activated by the adjacent phenyl ring and heteroatoms. Under sufficiently basic conditions, this proton could be abstracted to form a planar, resonance-stabilized carbanion (or a related enamine-like species). Subsequent reprotonation of this achiral intermediate from either face would lead to a racemic mixture. pearson.com While the hydrochloride salt form makes the medium acidic and the nitrogen is protonated, changes in pH towards neutral or basic conditions could facilitate this pathway. The rate of such racemization is often dependent on factors like pH, temperature, and solvent. nih.govcardiff.ac.uk

Investigations into the configurational stability of this compound would involve challenging the compound under various conditions (e.g., different pH values, temperatures, presence of oxidizing/reducing agents) and monitoring its enantiomeric purity over time using the chiral chromatography methods described previously.

Computational Chemistry and Theoretical Modeling of S 2 Phenylmorpholine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interaction Predictions (Preclinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com In the context of drug discovery, it is an essential tool for predicting the interaction between a ligand, such as (S)-2-Phenylmorpholine hydrochloride, and its biological target, typically a protein or enzyme. This method is crucial in the preclinical phase for identifying potential biological targets and understanding the molecular basis of the ligand's activity. neliti.comnih.gov

For this compound, an analog of monoamine reuptake inhibitors, the primary targets for docking simulations would be the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govwikipedia.org The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent. wikipedia.org Docking studies can elucidate the specific binding modes and key amino acid interactions responsible for its affinity and selectivity.

The process involves preparing a 3D structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each to estimate the binding affinity. researchgate.net

Studies on structurally related morpholine (B109124) derivatives have successfully used molecular docking to predict binding interactions. For instance, docking of morpholine-substituted compounds has identified key interactions such as hydrogen bonds, pi-cation interactions, and hydrophobic interactions with specific residues in the active sites of various enzymes. nih.govnih.gov In the case of this compound binding to monoamine transporters, simulations would likely predict interactions with key residues known to be important for substrate binding, helping to rationalize its activity as a releasing agent. mdpi.com

Table 1: Potential Molecular Docking Targets and Key Interaction Types for this compound

| Target Protein | Potential Interacting Residues | Predicted Interaction Types | Significance |

| Dopamine Transporter (DAT) | Aspartic Acid, Serine, Phenylalanine | Ionic Bonds, Hydrogen Bonds, Pi-Pi Stacking | Understanding dopamine reuptake inhibition/release |

| Norepinephrine Transporter (NET) | Aspartic Acid, Tyrosine, Phenylalanine | Ionic Bonds, Hydrogen Bonds, Pi-Pi Stacking | Elucidating norepinephrine reuptake inhibition/release |

| Serotonin Transporter (SERT) | Aspartic Acid, Isoleucine, Tyrosine | Ionic Bonds, Hydrogen Bonds, Hydrophobic Interactions | Assessing selectivity and potential serotonergic effects |

Quantitative Structure-Activity Relationship (QSAR) Model Development (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org These models are invaluable in drug design for predicting the activity of novel molecules before their synthesis and for optimizing lead compounds. nih.govresearchgate.net

The development of a QSAR model for this compound and its analogs would involve several key steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for transporter inhibition) is collected. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields) and represent various physicochemical properties of the molecules. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. tandfonline.comtandfonline.comproquest.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a set of compounds not used in the model's creation. tandfonline.com

For monoamine reuptake inhibitors, QSAR studies have revealed key structural requirements for activity. A study on N-arylmethylpiperidinamine derivatives as dual serotonin (SET) and norepinephrine (NET) reuptake inhibitors found that steric factors (the size and shape of substituents) were crucial for inhibitor-SET interactions, while lipophilicity was a key determinant for inhibitor-NET interactions. tandfonline.comtandfonline.com Such models demonstrate good correlative and predictive abilities, which are essential for guiding the design of new, more potent inhibitors. tandfonline.comtandfonline.com

Table 2: Representative Statistical Parameters for a QSAR Model of Monoamine Transporter Inhibitors Data based on a study of N-arylmethylpiperidinamine derivatives as SET and NET inhibitors. tandfonline.comtandfonline.com

| Parameter | Serotonin Transporter (SET) Inhibition | Norepinephrine Transporter (NET) Inhibition | Description |

| r² (Squared Correlation Coefficient) | 0.731 | 0.777 | Measures the goodness-of-fit of the model. |

| q² (Cross-Validated r²) | 0.716 | 0.700 | Measures the predictive ability of the model (internal validation). |

| Key Descriptors | Steric Factors | Lipophilicity | Dominant molecular properties influencing biological activity. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is critical, as the three-dimensional shape of a molecule dictates how it fits into a receptor's binding site.

The morpholine ring, a six-membered saturated heterocycle, primarily exists in a chair conformation. researchgate.netcdnsciencepub.com Theoretical calculations and experimental studies using techniques like Raman spectroscopy and advanced mass spectrometry have shown that the chair conformer is significantly lower in energy (more stable) than the skew-boat conformer. researchgate.netacs.org

Within the chair conformation, two main arrangements are possible for the substituents: axial and equatorial. For the parent morpholine molecule, studies have determined that the equatorial chair conformer (Chair-Eq), where the hydrogen on the nitrogen is in the equatorial position, is the most predominant and stable form in the pure liquid state. researchgate.netnih.gov The axial chair conformer (Chair-Ax) is slightly higher in energy. The energy difference between these two conformers has been precisely measured to be approximately 109 cm⁻¹. acs.org The presence of a solvent, such as water, can alter the relative populations, increasing the contribution from the axial conformer. researchgate.net For (S)-2-Phenylmorpholine, the bulky phenyl group at the C2 position is expected to strongly favor an equatorial position to minimize steric hindrance.

Table 3: Relative Energies of Morpholine Conformers

| Conformer | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) | Stability | Source |

| Chair (Equatorial) | 0 | 0 | Most Stable | acs.orgnih.gov |

| Chair (Axial) | ~0.31 | ~109 | Slightly Less Stable | acs.org |

| Skew-Boat | ~7.5 | ~2625 | Unfavorable | researchgate.net |

Electronic Structure Calculations and Reactivity Predictions (e.g., DFT Studies)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the distribution of electrons within a molecule. nih.gov These calculations provide fundamental information about a molecule's stability, reactivity, and various physicochemical properties. nih.gov

Applying DFT to this compound can predict several key parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across a molecule. It identifies electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms would be expected to be nucleophilic centers, while the protonated amine and aromatic protons would be electrophilic sites. nih.gov

Bond Dissociation Enthalpy (BDE): This parameter can be calculated to predict the strength of specific bonds within the molecule, offering insights into its metabolic stability. nih.gov

These theoretical calculations help to build a comprehensive picture of the molecule's electronic behavior, which is essential for understanding its interaction with biological targets and its metabolic fate.

Table 4: Key Parameters from Electronic Structure Calculations and Their Significance

| Parameter | Description | Predicted Significance for (S)-2-Phenylmorpholine HCl |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates potential for charge-transfer interactions with receptor sites. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Identifies capacity to accept electrons in chemical reactions or interactions. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts the chemical reactivity and kinetic stability of the molecule. |

| MEP Map | 3D map of electrostatic potential on the molecular surface. | Identifies nucleophilic (e.g., O, N) and electrophilic (e.g., N-H⁺) sites for interaction. |

In Silico Prediction of Stereoselective Reactivity and Biological Interactions

The "(S)" designation in this compound indicates a specific three-dimensional arrangement at the chiral center (the C2 carbon bearing the phenyl group). Stereochemistry is often a critical determinant of biological activity, as biological targets like receptors and enzymes are themselves chiral and can differentiate between enantiomers.

Computational methods are instrumental in predicting and explaining stereoselective interactions.

Chiral Docking: Molecular docking simulations can be performed for both the (S) and (R) enantiomers of 2-phenylmorpholine. By comparing the docking scores and the specific interactions formed by each enantiomer within the chiral binding pocket of a target like DAT or NET, researchers can predict which enantiomer will have a higher binding affinity. The more favorable fit of the (S)-enantiomer, for example, might be due to a specific hydrogen bond or hydrophobic interaction that the (R)-enantiomer cannot form due to steric clashes. psu.edu

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the ligand-receptor complex over time. This can reveal differences in the stability of the binding pose and the interaction network for each enantiomer, providing a more robust prediction of stereoselective binding.

Pharmacophore Modeling: A 3D pharmacophore model can be developed based on a set of active, chiral molecules. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. The fit of the (S) and (R) enantiomers to this model can be assessed to predict their relative biological activities. researchgate.net

Studies on related chiral compounds, such as phenmetrazine and its derivatives, confirm that stereoisomers can have vastly different pharmacological profiles. nih.gov For example, the synthesis of phenmetrazine analogs often results in the preferential formation of the more stable trans-isomer, and different enantiomers exhibit distinct potencies at monoamine transporters. nih.govgoogle.com Therefore, in silico modeling of the stereoselective interactions of this compound is essential for understanding the structural basis of its specific biological effects.

Preclinical Pharmacological and Mechanistic Biological Investigations of S 2 Phenylmorpholine Hydrochloride

Ligand-Target Interaction Profiling (In Vitro and Ex Vivo Studies)

The initial characterization of a compound's biological activity involves detailed in vitro and ex vivo studies to determine its binding affinity, selectivity, and functional effects on specific molecular targets.

Research has established that compounds of the phenylmorpholine class primarily interact with monoamine transporters. Studies using synaptosomes prepared from rat brain tissue allow for the direct measurement of a compound's ability to either inhibit the reuptake of neurotransmitters or to act as a substrate and induce their release.

(S)-2-Phenylmorpholine hydrochloride's parent compound, 2-phenylmorpholine (B1329631), is characterized as a potent and selective norepinephrine-dopamine releasing agent (NDRA). wikipedia.org In assays using rat brain synaptosomes, 2-phenylmorpholine was found to be a potent releaser of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), with significantly weaker activity at the serotonin (B10506) (5-HT) transporter. wikipedia.org Its potency is comparable to, though slightly less than, its more well-known analogue, phenmetrazine. wikipedia.orgwikipedia.org Phenmetrazine is also a potent substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET), with much weaker effects at the serotonin transporter (SERT). nih.govnih.gov

Neurochemical studies have also demonstrated stereoselectivity in this class of compounds. Research on phenmetrazine showed that the (+)-enantiomer is approximately five times more potent than the (–)-enantiomer at promoting dopamine release. nih.gov This highlights the importance of stereochemistry in the interaction with monoamine transporters.

The table below summarizes the monoamine release activity for 2-phenylmorpholine and related compounds in rat brain synaptosomes, as measured by their EC₅₀ values (the concentration required to elicit 50% of the maximal effect). A lower EC₅₀ value indicates greater potency.

| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release |

|---|---|---|---|

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

| Phenmetrazine | 70–131 | 29–50.4 | 7,765–>10,000 |

| Dextroamphetamine | 5.8–24.8 | 6.6–10.2 | 698–1,765 |

Data sourced from references[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHG9OVUlo_NjZxvIpdOJEY36Efe65tVNlcFFZvsSzrxfZaVBh0yanrsTOflD30wabEB2vpBZIbEo2hsYtQybC5FAPu6EoPkV6uUGHmsdfM1JfqNIZxdZJ0ptTTICkk6uQW3Qg3qBrup2-dmag%3D%3D)][ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpuSi3H5KeURXGlxbSXYo2BCzxXcAEfJl5xxI0eL4uVRBxIOBtHQybpJzNcxYghFL1iGgFv6da-fJpHfpeYdmIO3emwzBo9O4WNbeKpSt8wtczX9fZA073yevW9aq2MbZz4Sp5MM8%3D)]. EC₅₀ (Half maximal effective concentration): Lower values indicate higher potency.Beyond direct receptor interactions, the metabolic profile and enzyme interactions of a compound are critical to its pharmacological characterization. Investigations into phenmetrazine indicate that it interacts with several enzyme systems. It is reportedly resistant to metabolism by monoamine oxidase (MAO) and may also act as an inhibitor of this enzyme, which is responsible for the degradation of monoamine neurotransmitters. drugbank.com

The primary metabolism of phenmetrazine is thought to occur in the liver, likely involving cytochrome P450 (CYP450) enzymes. nih.govdrugbank.com Specifically, it has been suggested that CYP3A and CYP2D6 are involved in its biotransformation. drugbank.com The involvement of the CYP450 system is a common feature for many psychoactive compounds and can be a source of variability in effects between individuals due to genetic polymorphisms in these enzymes. nih.govacnp.org

Cellular Signaling Pathway Elucidation in Research Models

Understanding how a ligand-target interaction translates into a cellular response requires studying the downstream signaling cascades that are activated or inhibited.

To isolate and study the interaction with specific human transporters, researchers utilize defined cell lines, such as Human Embryonic Kidney 293 (HEK293) cells. nih.govresearchgate.netrti.org These cells can be engineered to express a single human monoamine transporter (hDAT, hNET, or hSERT), providing a clean system to measure a compound's effects without the complexity of a native brain tissue environment. nih.govrti.org

Studies on fluorinated derivatives of phenmetrazine have used this model to confirm that these compounds are potent inhibitors of uptake at hDAT and hNET. nih.gov Furthermore, experiments in these cell lines can identify the mechanism of action, distinguishing between simple uptake blockers (inhibitors) and substrates that induce transporter-mediated efflux (releasers). researchgate.netrti.org For example, phenmetrazine and its fluorinated analogues have been shown to induce efflux in HEK293 cells expressing DAT and NET, confirming their status as substrate-type releasers. nih.govresearchgate.net In another model, voltage-clamped Xenopus oocytes expressing hDAT have been used to demonstrate that phenmetrazine induces an inward current, a characteristic of a DAT substrate, further clarifying its mechanism at the cellular level. researchgate.netnih.gov

The primary neurochemical effect of increased synaptic dopamine and norepinephrine is the enhanced activation of postsynaptic dopamine and adrenergic receptors. This receptor activation triggers a cascade of intracellular signaling events. Mechanistic studies on phenmetrazine in animal models have begun to map these downstream changes. nih.gov

Chronic administration of phenmetrazine in rats was found to cause homeostatic adaptations in specific signaling pathways. nih.govrti.org Using [³⁵S]GTPγS binding assays, which measure G-protein activation, researchers observed that chronic phenmetrazine treatment led to a dose-dependent desensitization of D₂ dopamine and α₂-adrenergic receptors. nih.govrti.org This indicates that the sustained over-activation of these receptors by elevated neurotransmitter levels causes the cell to reduce its responsiveness. nih.gov

Furthermore, the same study analyzed the phosphorylation state of key signaling proteins that act downstream of the receptors. nih.govrti.org Chronic phenmetrazine altered the phosphorylation of proteins such as ERK1/2 (Extracellular signal-regulated kinase) and DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa), both of which are crucial integrators of dopamine signaling in the brain. nih.gov Changes were also seen in the phosphorylation of GSK3β (Glycogen synthase kinase 3 beta), an enzyme involved in a wide range of cellular functions. nih.govrti.org These findings demonstrate that the primary interaction at the transporter level propagates through complex intracellular networks, leading to significant neuroadaptive changes. nih.gov

Neurobiological and Neurochemical Activity in Animal Models (Mechanistic Studies)

To confirm that the effects observed in vitro translate to a living system, mechanistic studies in animal models are essential. These studies measure direct neurochemical and neurobiological changes in the brain following drug administration.

In vivo microdialysis in rats is a powerful technique used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions. Using this method, researchers have demonstrated that systemic administration of phenmetrazine causes a dramatic, dose-dependent elevation of dopamine levels in the nucleus accumbens, a key brain region in the reward circuitry. wikipedia.org One study reported that a 10 mg/kg intravenous dose of phenmetrazine increased dopamine levels in this region by approximately 1,400%. wikipedia.org Similarly, its prodrug, phendimetrazine (B1196318), was also shown to increase dopamine levels in the nucleus accumbens shortly after administration. researchgate.netnih.gov

Other studies have examined the broader effects on brain function. Acute administration of phenmetrazine was found to increase local cerebral glucose metabolism in the basal ganglia and other motor-related areas of the rat brain, indicating heightened neural activity in these regions. nih.govrti.org

Behavioral pharmacology studies in animal models help to link these neurochemical changes to functional outcomes. In drug discrimination studies with rhesus monkeys, (+)-phenmetrazine was shown to produce cocaine-like discriminative stimulus effects. nih.gov This suggests that the neurochemical effect of dopamine release produced by phenmetrazine is perceived by the animal as being similar to that of cocaine, providing a mechanistic link between its action at the dopamine transporter and its behavioral profile. nih.gov

Neurotransmitter Uptake and Release Modulation Studies

Preclinical research into the neurochemical profile of (S)-2-Phenylmorpholine and its analogs, primarily phenmetrazine (3-methyl-2-phenylmorpholine), has centered on its interaction with monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating the synaptic concentrations of their respective neurotransmitters.

In vitro studies using rat brain synaptosomes have been instrumental in elucidating the mechanism of action. These experiments demonstrate that phenmetrazine is a potent and efficacious substrate-type releaser at both DAT and NET. nih.govnih.govwikipedia.org This means it is transported into the presynaptic neuron and triggers the reverse transport, or efflux, of dopamine and norepinephrine from the neuron into the synapse. This mechanism is similar to that of other psychostimulants like amphetamine. nih.gov

The compound's activity at the serotonin transporter is significantly weaker. nih.govnih.gov This selectivity for catecholamine systems (dopamine and norepinephrine) over the serotonergic system is a defining characteristic of its pharmacological profile. Assays measuring the inhibition of neurotransmitter uptake (IC₅₀ values) and the potency to induce neurotransmitter release (EC₅₀ values) quantify this activity. For instance, phenmetrazine demonstrates high potency for releasing norepinephrine and dopamine, with EC₅₀ values in the nanomolar range, while its effect on serotonin is substantially less potent. nih.gov

Table 1: In Vitro Monoamine Transporter Activity of Phenmetrazine

Data from studies on rat brain synaptosomes measuring neurotransmitter release (efflux) and uptake inhibition.

| Transporter | Assay Type | Activity (EC₅₀/IC₅₀, nM) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Release | 50 | nih.gov |

| Dopamine Transporter (DAT) | [³H]Dopamine Release | 131 | nih.gov |

| Serotonin Transporter (SERT) | [³H]Serotonin Release | >10,000 | wikipedia.org |

| Norepinephrine Transporter (NET) | Uptake Inhibition | 1,200 - 5,200 | nih.gov |

| Dopamine Transporter (DAT) | Uptake Inhibition | ~1,930 | nih.gov |

| Serotonin Transporter (SERT) | Uptake Inhibition | >10,000 | nih.gov |

Brain Region-Specific Receptor Occupancy Studies

The primary targets of (S)-2-Phenylmorpholine analogs are the monoamine transporters, as detailed previously. However, chronic administration and the resulting sustained increase in synaptic neurotransmitter levels can lead to adaptive changes in postsynaptic receptors. Investigations into these neuroadaptations provide indirect evidence of receptor occupancy and engagement in specific brain circuits.

A key preclinical study investigated the effects of chronic phenmetrazine administration in rats, utilizing ex vivo [³⁵S]GTPγS binding autoradiography to measure G-protein activation by specific receptors. nih.govwikipedia.org This technique provides a functional measure of receptor activity. The study revealed that chronic, but not acute, treatment with phenmetrazine led to a significant desensitization of dopamine D₂ receptors in the nucleus accumbens and caudate. nih.govwikipedia.org This desensitization, observed as a decrease in agonist-stimulated G-protein activation, suggests that the sustained, drug-induced elevation of dopamine in these regions leads to a compensatory downregulation of D₂ receptor function. nih.gov

Similarly, the same study found a significant reduction in α₂-adrenergic receptor-stimulated G-protein activation in the hippocampus, dentate gyrus, and amygdala following chronic high-dose phenmetrazine treatment. nih.gov These regions are critical for memory, emotional processing, and are innervated by noradrenergic pathways. The desensitization of these autoreceptors is consistent with a homeostatic response to the sustained increase in norepinephrine release caused by the drug. In contrast, no significant changes were observed in 5-HT₁ₐ receptor activity, aligning with the compound's low potency at the serotonin transporter. nih.govwikipedia.org

Table 2: Brain Region-Specific Receptor Adaptations Following Chronic Phenmetrazine Administration

Summary of significant changes in receptor-mediated G-protein activation as measured by [³⁵S]GTPγS autoradiography in rats.

| Receptor | Brain Region | Observed Effect | Reference |

|---|---|---|---|

| Dopamine D₂ | Nucleus Accumbens | Decreased G-protein activation (Desensitization) | nih.govwikipedia.org |

| Dopamine D₂ | Caudate | Decreased G-protein activation (Desensitization) | nih.govwikipedia.org |

| α₂-Adrenergic | Hippocampus | Decreased G-protein activation (Desensitization) | nih.gov |

| α₂-Adrenergic | Dentate Gyrus | Decreased G-protein activation (Desensitization) | nih.gov |

| α₂-Adrenergic | Amygdala | Decreased G-protein activation (Desensitization) | nih.gov |

| Serotonin 5-HT₁ₐ | Various Regions | No significant change | nih.govwikipedia.org |

Investigation of Biological Activity in Non-Central Nervous System Preclinical Models (e.g., Antiviral, Anticancer, Anti-inflammatory)

A comprehensive review of the scientific literature did not yield specific preclinical studies investigating the direct antiviral, anticancer, or anti-inflammatory properties of this compound or its close structural analog, phenmetrazine. While the broader morpholine (B109124) chemical scaffold is present in various compounds explored for such activities, no dedicated in vitro or in vivo data evaluating this compound in non-CNS models for these specific biological effects could be identified. Therefore, no data tables or detailed research findings can be presented for this section.

Target Deconvolution and Validation Methodologies (e.g., Affinity Chromatography, Proteomics, Chemoproteomics)

Based on available scientific literature, there is no evidence of target deconvolution or validation studies, such as affinity chromatography, proteomics, or chemoproteomics, having been conducted specifically for this compound or its primary analog, phenmetrazine. Methodologies like chemical proteomics are used to identify the full spectrum of protein targets for a given compound in an unbiased manner. nih.govmdpi.com However, searches for the application of these techniques to phenmetrazine to identify potential off-targets or to further validate its known interactions did not yield any specific experimental results. Consequently, this section cannot be populated with research findings or data tables.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 2 Phenylmorpholine Hydrochloride Analogs

Influence of Substituent Modifications on Preclinical Biological Activity and Potency

The biological activity and potency of (S)-2-Phenylmorpholine hydrochloride analogs are significantly influenced by substitutions on both the phenyl ring and the morpholine (B109124) nitrogen. Preclinical investigations have revealed that these modifications can dramatically alter the interaction of the compounds with their biological targets, leading to enhanced or diminished effects.

Substitutions on the phenyl ring have been a major focus of SAR studies. The nature and position of the substituent on the aromatic ring can modulate the potency of these analogs. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the type of halogen substituent on the phenyl ring was found to impact antagonist potency at the α3β4* nicotinic acetylcholine (B1216132) receptor (nAChR). A bromo-substituted analog demonstrated approximately a two-fold increase in potency compared to the chloro-substituted counterpart, while a fluoro-substitution led to a slight decrease in potency. nih.gov This suggests that both electronic and steric factors of the substituent play a role in the interaction with the receptor.

N-alkylation of the morpholine ring has also been shown to be a critical determinant of biological activity. In the same series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-methylation resulted in an analog with a similar nAChR profile to the parent compound but with slightly higher potency at the α3β4-nAChR. nih.gov More significant enhancements in potency were observed with larger alkyl groups. The N-ethyl and N-propyl analogs were found to be 4.2- and 3.4-fold more potent, respectively, as antagonists at the α3β4-nAChR compared to the N-unsubstituted analog. nih.gov These findings highlight the importance of the N-substituent in optimizing the pharmacological profile of these compounds.

Furthermore, studies on other phenylmorpholine derivatives, such as phenmetrazine analogs, have shown that substitutions on the phenyl ring can significantly affect their activity at monoamine transporters. For example, a methyl group at the 4-position of the phenyl ring (4-MPM) resulted in a 3.5-fold increase in potency at the dopamine (B1211576) transporter (DAT) and a nearly 10-fold increase in potency at the serotonin (B10506) transporter (SERT) compared to the 2-methyl substituted analog (2-MPM). nih.govljmu.ac.uk This underscores the sensitivity of the transporter proteins to the substitution pattern on the phenyl ring.

The following table summarizes the preclinical data on the influence of substituent modifications on the potency of 2-phenylmorpholine (B1329631) analogs.

| Analog | Modification | Target | Potency (IC50 in nM) | Reference |

|---|---|---|---|---|

| (S,S)-5a (chloro-phenyl) | - | α3β4-nAChR | - | nih.gov |

| (S,S)-5b (fluoro-phenyl) | Fluoro substitution on phenyl ring | α3β4-nAChR | Slightly decreased vs 5a | nih.gov |

| (S,S)-5c (bromo-phenyl) | Bromo substitution on phenyl ring | α3β4-nAChR | ~2-fold increase vs 5a | nih.gov |

| (S,S)-5d (N-methyl) | N-methylation | α3β4-nAChR | Slightly higher vs 5a | nih.gov |

| (S,S)-5e (N-ethyl) | N-ethylation | α3β4-nAChR | 0.79 µM | nih.gov |

| (S,S)-5f (N-propyl) | N-propylation | α3β4-nAChR | 0.98 µM | nih.gov |

| 2-MPM | 2-methylphenyl | DAT | 6740 | nih.govljmu.ac.uk |

| 3-MPM | 3-methylphenyl | DAT | Substantially weaker than 2-MPM and 4-MPM | nih.govljmu.ac.uk |

| 4-MPM | 4-methylphenyl | DAT | 1930 | nih.govljmu.ac.uk |

| 2-MPM | 2-methylphenyl | SERT | - | nih.govljmu.ac.uk |

| 4-MPM | 4-methylphenyl | SERT | Nearly 10-fold more potent than 2-MPM | nih.govljmu.ac.uk |

Correlation of Molecular Features with Target Binding Affinity and Selectivity

The binding affinity and selectivity of this compound analogs for their molecular targets are dictated by a combination of electronic, steric, and hydrophobic properties conferred by their specific molecular features. Research into these correlations is essential for designing compounds that are not only potent but also selective for the desired biological target, thereby minimizing off-target effects.

In the context of monoamine transporters, the substitution pattern on the phenyl ring of phenmetrazine analogs has been shown to be a key determinant of binding affinity and selectivity. For example, 4-methylphenmetrazine (4-MPM) displays a higher affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT) compared to its 2-methyl (2-MPM) and 3-methyl (3-MPM) isomers. nih.govljmu.ac.uk This suggests that the para-position on the phenyl ring is a favorable location for substitution to enhance binding to these transporters. The increased potency at SERT for the 4-substituted analog also indicates a shift in selectivity. nih.govljmu.ac.uk

Furthermore, the nature of the substituent is also critical. Studies on fluorinated phenmetrazine analogs have revealed that these compounds act as substrate-type releasing agents with high selectivity for DAT and the norepinephrine (B1679862) transporter (NET). nih.gov This highlights how the introduction of an electron-withdrawing group like fluorine can modulate the interaction with the transporters, favoring release over uptake inhibition and directing selectivity towards DAT and NET.

The table below illustrates the binding affinities of various 2-phenylmorpholine analogs at the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT | NET | SERT | Reference |

|---|---|---|---|---|

| Phenmetrazine | 933 ± 57 | 1163 ± 197 | 3575 ± 836 | ljmu.ac.uk |

| 2-MPM | 6740 | - | - | nih.govljmu.ac.uk |

| 3-MPM | Substantially weaker | 5200 | Substantially weaker | nih.govljmu.ac.uk |

| 4-MPM | 1930 | - | More potent than Phenmetrazine and 2-MPM | nih.govljmu.ac.uk |

Stereochemical Influence on Pharmacological Profile in Preclinical Assays

Stereochemistry plays a pivotal role in the pharmacological activity of 2-phenylmorpholine analogs. The three-dimensional arrangement of atoms in these molecules can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes. researchgate.net

In preclinical studies of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the stereochemistry at the C2 and C3 positions of the morpholine ring was found to be critical for activity. The (S,S) enantiomers consistently demonstrated greater potency as inhibitors of dopamine (DA) and norepinephrine (NE) uptake compared to their (R,R) counterparts. nih.gov For instance, the (S,S)-5a isomer was more potent than the (R,R)-5a isomer at all three monoamine transporters. nih.gov

This stereoselectivity extends to their activity at nicotinic acetylcholine receptors (nAChRs). The (S,S)-4a analog exhibited approximately 10-fold higher potency as a functional antagonist of the α4β2-nAChR compared to the (R,R)-4a isomer. nih.gov This suggests that the (S,S) configuration provides a more favorable orientation for binding to this specific nAChR subtype. However, it is noteworthy that the (R,R)-4a isomer was slightly more potent than the (S,S)-4a isomer as an antagonist of α3β4- and α1-nAChRs, indicating that the optimal stereochemistry can vary depending on the specific receptor subtype. nih.gov

The following table provides a comparison of the preclinical activity of different stereoisomers of 2-phenylmorpholine analogs.

| Compound Isomer | Target/Assay | Observed Activity | Reference |

|---|---|---|---|

| (S,S)-5a | DA and NE Uptake Inhibition | More potent than (R,R)-5a | nih.gov |

| (R,R)-5a | DA and NE Uptake Inhibition | Less potent than (S,S)-5a | nih.gov |

| (S,S)-4a | α4β2-nAChR Antagonism | ~10-fold more potent than (R,R)-4a | nih.gov |

| (R,R)-4a | α4β2-nAChR Antagonism | Less potent than (S,S)-4a | nih.gov |

| (R,R)-4a | α3β4- and α1-nAChR Antagonism | Slightly more potent than (S,S)-4a | nih.gov |

SAR for Modulating Synthetic Accessibility and Chemical Stability

The structure-activity relationship (SAR) of this compound analogs also extends to their synthetic accessibility and chemical stability. The ease of synthesis and the stability of the final compounds are critical considerations in drug development.

The synthesis of optically active 2-phenylmorpholine analogs often involves stereoselective methods to control the desired chirality. For example, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been achieved through the reduction of a keto precursor to a diastereomeric diol, followed by cyclization. nih.gov The choice of substituents on the starting materials can influence the efficiency of these synthetic steps. The development of scalable synthetic routes is crucial for the practical application of these compounds, and SAR studies can guide the design of analogs that are not only biologically active but also readily accessible through efficient chemical synthesis. researchgate.netnih.gov

The chemical stability of these analogs is also influenced by their molecular structure. The presence of certain functional groups can render the molecule more susceptible to degradation. For instance, the morpholine ring itself, while generally stable, can be subject to oxidative metabolism. researchgate.net The nature of the substituents on the phenyl ring and the morpholine nitrogen can affect the metabolic stability of the compound. SAR studies that incorporate metabolic stability assays can help in the identification of analogs with improved pharmacokinetic profiles. For example, modifying the structure to block sites of metabolism can enhance the in vivo stability and duration of action of the compound.

Preclinical Pharmacokinetic and Metabolic Characterization of S 2 Phenylmorpholine Hydrochloride Non Human Systems

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessmentwikipedia.org

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound in living organisms. nih.gov These assays help in understanding a compound's potential for absorption, distribution throughout the body, metabolic stability, and routes of excretion. nih.gov

Microsomal Stability and Cytochrome P450 Metabolismnih.govacnp.orgdrugbank.com

Microsomal stability assays are a key component of in vitro ADME testing, providing insights into the metabolic fate of a compound. nih.gov These assays utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov The stability of a compound in the presence of microsomes is an indicator of its susceptibility to first-pass metabolism in the liver, which can significantly impact its oral bioavailability. nih.gov

For phenmetrazine, the parent compound of (S)-2-Phenylmorpholine hydrochloride, metabolism is primarily hepatic. nih.govyoutube.com Studies have identified that the metabolism is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. acnp.orgyoutube.comscbt.com The involvement of these enzymes suggests that this compound is likely to be a substrate for these major drug-metabolizing enzymes. The rate of metabolism by these enzymes will determine the compound's intrinsic clearance and subsequent half-life in the body.

The metabolism of phenmetrazine is known to be resistant to monoamine oxidase. youtube.com The main metabolic pathways for phenmetrazine involve hydroxylation and N-oxidation. researchgate.net The major metabolites identified include a lactam derivative and a phenolic hydroxyphenmetrazine derivative, which can also be conjugated with glucuronic acid. nih.gov A nitrone derivative has also been identified as a product of N-oxidation. nih.gov

Table 1: Predicted Cytochrome P450 Involvement in the Metabolism of this compound Based on Phenmetrazine Data

| Enzyme Family | Specific Enzyme | Predicted Role in Metabolism |

| Cytochrome P450 | CYP2D6 | Major contributor to metabolism. youtube.comscbt.com |

| Cytochrome P450 | CYP3A4 | Major contributor to metabolism. youtube.comscbt.com |

Plasma Protein Binding Characteristics

Plasma protein binding is a critical determinant of a drug's distribution and elimination. nih.gov Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. nih.gov The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), can influence a drug's half-life and potential for drug-drug interactions. nih.govnih.gov

While specific plasma protein binding data for this compound are not available, the physicochemical properties of the parent compound, phenmetrazine, suggest that it is likely to bind to plasma proteins. The extent of this binding would need to be determined experimentally through techniques like equilibrium dialysis or ultrafiltration to accurately predict its pharmacokinetic behavior.

Metabolite Identification and Structural Elucidation in Preclinical Samplesnih.govacnp.orgnih.govdrugs.com

Identifying the metabolites of a drug candidate in preclinical species is crucial for understanding its biotransformation pathways and for assessing the potential for the formation of active or toxic metabolites. nih.gov Studies on phenmetrazine have provided a clear picture of its metabolic fate in animal models.

In rats, the primary metabolites of phenmetrazine result from hydroxylation of the phenyl ring and oxidation of the morpholine (B109124) ring. researchgate.net The main metabolites identified in rat urine are 3-methyl-2-(4-hydroxyphenyl)morpholine, which is found in both its free and conjugated forms, and fenmetramide. nih.gov Another identified metabolite is a product of N-oxidation, phenmetrazine nitrone. nih.gov

Phendimetrazine (B1196318), which is the N-methylated analog of phenmetrazine, is known to be a prodrug that is metabolized to phenmetrazine. nih.govdtu.dk Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine. nih.gov This conversion involves N-demethylation, a common metabolic reaction catalyzed by CYP enzymes. nih.gov This further supports the understanding that the core morpholine structure is readily metabolized.

Table 2: Major Metabolites of Phenmetrazine Identified in Preclinical Species

| Metabolite Name | Metabolic Pathway | Species Identified In |

| 3-methyl-2-(4-hydroxyphenyl)morpholine | Aryl Hydroxylation | Rat, Human nih.govresearchgate.net |

| Fenmetramide | Not specified | Rat nih.gov |

| Phenmetrazine N-oxide | N-Oxidation | Not specified |

| N-hydroxyphenmetrazine | N-Oxidation | Not specified |

| Phendimetrazine-N-oxide | N-Oxidation (from phendimetrazine) | Human nih.gov |

Pharmacokinetic Profiling in Animal Modelsnih.govnih.gov

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in vivo. wikipedia.org These studies provide key parameters such as bioavailability, volume of distribution, clearance, and half-life.

Bioavailability and Systemic Exposure Determination

Pharmacokinetic studies of phenmetrazine in rhesus monkeys have shown that after administration, plasma levels of the drug increase rapidly. In these studies, (+)-phenmetrazine administration resulted in a dose-dependent increase in plasma concentrations, with peak levels observed between 10 and 30 minutes post-administration.

The oral bioavailability of phenmetrazine has been reported to be around 70% in humans, indicating good absorption from the gastrointestinal tract. Similar studies in animal models would be necessary to determine the oral bioavailability of this compound.

Tissue Distribution and Clearance Studies

Following absorption, a drug is distributed to various tissues and organs. The extent of tissue distribution is influenced by factors such as plasma protein binding, lipophilicity, and affinity for specific transporters. Chronic administration of phenmetrazine in rats has been shown to lead to its distribution into the brain, where it can exert its pharmacological effects. nih.gov

The elimination half-life of phenmetrazine has been reported to be approximately 8 hours. In rhesus monkeys, the plasma levels of (+)-phenmetrazine decreased over time, with a significant reduction observed at 300 minutes post-administration compared to the peak levels. The primary route of elimination for phenmetrazine and its metabolites is via the kidneys. nih.gov

Table 3: Pharmacokinetic Parameters of (+)-Phenmetrazine in Rhesus Monkeys (Data derived from literature)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (hr) |

| 0.1 | Data Not Available | 10-30 | Not Reported |

| 0.32 | Data Not Available | 10-30 | Not Reported |

| 1.0 | Data Not Available | 10-30 | Not Reported |

| (Specific Cmax and half-life values were not provided in the referenced study, but the trends were described.) |

Advanced Analytical Methodologies for Research and Quantification of S 2 Phenylmorpholine Hydrochloride

Chromatographic Techniques for Purity, Enantiomeric Purity, and Quantification in Research Samples

Chromatography is the cornerstone for the analysis of (S)-2-Phenylmorpholine hydrochloride, providing the means to separate it from impurities, its enantiomer, and other molecules in a sample. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes. unife.itsci-hub.se